molecular formula C13H12N2O2 B1210233 (4E)-2-amino-3-(4-hydroxyphenyl)-4-imino-5-methylcyclohexa-2,5-dien-1-one CAS No. 30749-78-1

(4E)-2-amino-3-(4-hydroxyphenyl)-4-imino-5-methylcyclohexa-2,5-dien-1-one

Cat. No.: B1210233
CAS No.: 30749-78-1
M. Wt: 228.25 g/mol
InChI Key: BYGHPYOMCIKWKP-UHFFFAOYSA-N
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Description

(4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine is a chemical compound with significant interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl and benzoquinoneimine compounds .

Scientific Research Applications

(4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

30749-78-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-4-imino-5-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C13H12N2O2/c1-7-6-10(17)13(15)11(12(7)14)8-2-4-9(16)5-3-8/h2-6,14,16H,15H2,1H3

InChI Key

BYGHPYOMCIKWKP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(C1=N)C2=CC=C(C=C2)O)N

Canonical SMILES

CC1=CC(=O)C(=C(C1=N)C2=CC=C(C=C2)O)N

Synonyms

(4'-hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine
5-AHIMC
5-amino-(4-(4-hydroxyphenyl)imino)-2-methyl-2,5-cyclohexadien-1-one

Origin of Product

United States

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